

Physicochemical Characteristics of (4-Pyridylmethyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: **1-(Pyridin-4-ylmethyl)piperazine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical characteristics of (4-Pyridylmethyl)piperazine, a versatile building block in pharmaceutical and agrochemical research. The information presented herein is intended to support research and development activities by providing essential data on its physical and chemical properties, alongside standardized protocols for their experimental determination.

Core Physicochemical Data

(4-Pyridylmethyl)piperazine, also known as **1-(pyridin-4-ylmethyl)piperazine**, is a derivative of piperazine featuring a pyridylmethyl substituent. Its chemical structure influences its properties, making it a valuable intermediate in the synthesis of bioactive molecules.

Table 1: General and Physical Properties of (4-Pyridylmethyl)piperazine

Property	Value	Source
Molecular Formula	$C_{10}H_{15}N_3$	
Molecular Weight	177.25 g/mol	
CAS Number	62089-74-1	
Appearance	Colorless to yellow liquid	
Boiling Point	68°C @ 0.15 mmHg	

Table 2: Physicochemical Parameters of (4-Pyridylmethyl)piperazine

Parameter	Value	Notes
pKa	9.01 ± 0.10	Predicted value
logP	Data not available	-
Aqueous Solubility	Data not available	Qualitatively described as slightly soluble in chloroform and methanol

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug discovery and development. The following section details standardized methodologies for the key parameters outlined above.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial measure of the extent of ionization of a compound at a given pH. Potentiometric titration is a highly precise technique for its determination.

Methodology:

- Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

- **Sample Preparation:** Dissolve an accurately weighed quantity of (4-Pyridylmethyl)piperazine in a suitable solvent to achieve a concentration of approximately 1 mM. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) solution.
- **Titration Setup:** Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen gas to displace dissolved carbon dioxide and create an inert environment.
- **Titration Process:** For a basic compound like (4-Pyridylmethyl)piperazine, first acidify the solution to a pH of approximately 1.8-2.0 using a standardized 0.1 M hydrochloric acid (HCl) solution.
- Begin the titration by adding small, incremental volumes of a standardized 0.1 M sodium hydroxide (NaOH) solution.
- **Data Collection:** Record the pH value after each addition of the titrant, allowing the solution to equilibrate. Continue the titration until the pH reaches a stable value around 12-12.5.
- **Analysis:** Plot the pH values against the volume of NaOH added to generate a titration curve. The inflection point(s) of the curve correspond to the equivalence point(s), and the pH at the half-equivalence point(s) represents the pKa value(s).
- **Replication:** Perform a minimum of three titrations to ensure the reliability and reproducibility of the results, and report the average pKa with the standard deviation.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is considered the "gold standard" for its experimental determination.

Methodology:

- **Phase Saturation:** Prepare a mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake the mixture vigorously for at least 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.

- Sample Preparation: Prepare a stock solution of (4-Pyridylmethyl)piperazine in a minimal amount of a suitable solvent (e.g., DMSO).
- Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer. The total amount of the compound should not exceed its solubility limit in either phase.
- Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient period (typically 2 to 24 hours) to allow for complete partitioning equilibrium to be reached.
- Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.
- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The equilibrium solubility is typically determined using a shake-flask method.

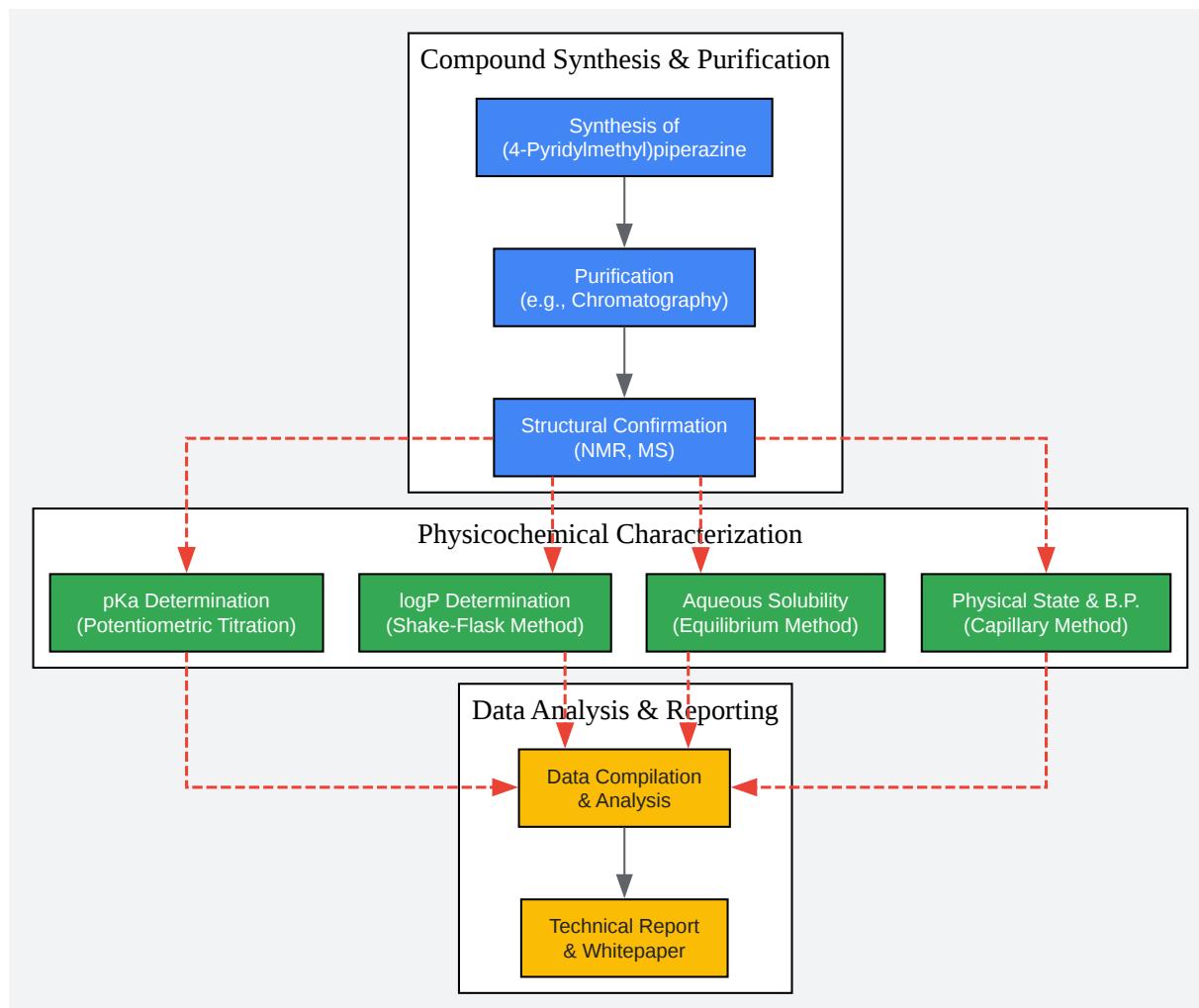
Methodology:

- Preparation: Add an excess amount of solid (4-Pyridylmethyl)piperazine to a vial containing a known volume of an aqueous buffer (e.g., pH 7.4). Using an excess of the solid material is crucial to ensure a saturated solution is formed.
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 37°C) using a mechanical shaker. The agitation should be sufficient to keep the solid suspended without creating a vortex.

- Sampling: At various time points (e.g., 24, 48, and 72 hours), withdraw samples from the vial. This is done to ensure that equilibrium has been reached, which is confirmed when consecutive measurements show no significant change in concentration.
- Separation: Immediately after withdrawal, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration through a low-binding filter.
- Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
- Reporting: The final equilibrium solubility is reported in units such as mg/mL or μ M. The pH of the solution should also be measured and reported at the end of the experiment.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like (4-Pyridylmethyl)piperazine.



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Caption: Workflow for Physicochemical Profiling.

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